molecular formula C9H8Cl2O B8784421 Benzene, 1,2-dichloro-3-(2-propenyloxy)- CAS No. 68279-46-9

Benzene, 1,2-dichloro-3-(2-propenyloxy)-

Cat. No.: B8784421
CAS No.: 68279-46-9
M. Wt: 203.06 g/mol
InChI Key: JEQWQCYJSRVOJJ-UHFFFAOYSA-N
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Description

Benzene, 1,2-dichloro-3-(2-propenyloxy)- (systematic IUPAC name) is a chlorinated aromatic ether characterized by two chlorine substituents at the 1,2-positions and a propenyloxy group (-O-CH₂CH=CH₂) at the 3-position. Its reactivity is influenced by the electron-withdrawing chlorine substituents and the propenyloxy group, which may participate in polymerization or nucleophilic substitution reactions.

Properties

CAS No.

68279-46-9

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1,2-dichloro-3-prop-2-enoxybenzene

InChI

InChI=1S/C9H8Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h2-5H,1,6H2

InChI Key

JEQWQCYJSRVOJJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name CAS No. Substituents Functional Groups Molecular Formula Key Properties
Benzene, 1,2-dichloro-3-(2-propenyloxy)- N/A Cl (1,2), propenyloxy (3) Chloro, propenyl ether Likely C₉H₇Cl₂O Hypothesized reactivity in cross-linking or polymerization
Benzene, 1,3-dibromo-5-(1-methylethyl)-2-(2-propenyloxy)- N/A Br (1,3), isopropyl (5), propenyloxy (2) Bromo, propenyl ether Likely C₁₂H₁₃Br₂O Higher molecular weight; bromine enhances flame retardancy
Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)- 25327-89-3 Bis-benzene, bromine (3,5), propenyloxy (4) Brominated bisphenol analog Likely C₂₃H₂₀Br₄O₂ Flame-retardant applications; higher thermal stability
Benzene, 1,2-dichloro-3-(trifluoromethyl)- 54773-19-2 Cl (1,2), CF₃ (3) Chloro, trifluoromethyl C₇H₃Cl₂F₃ Boiling point: 184.4°C; vapor pressure: 1 mmHg at 25°C
1,2-Dichloro-3-(chloromethyl)benzene 3290-01-5 Cl (1,2), CH₂Cl (3) Chloromethyl C₇H₅Cl₃ High reactivity for further alkylation or elimination

Functional Group Impact

  • Chlorine vs. Bromine : Brominated analogs (e.g., CAS 25327-89-3) exhibit higher molecular weights and enhanced flame-retardant properties compared to chlorinated derivatives due to bromine’s lower bond dissociation energy .
  • Propenyloxy vs. Trifluoromethyl : The propenyloxy group introduces unsaturation (C=C), enabling polymerization, while trifluoromethyl groups (CAS 54773-19-2) increase hydrophobicity and thermal stability .
  • Chloromethyl vs. Propenyloxy : Chloromethyl derivatives (CAS 3290-01-5) are more reactive in SN2 reactions, whereas propenyloxy groups may undergo radical-mediated cross-linking .

Physical Properties

While direct data for the target compound is lacking, comparisons can be inferred:

  • Boiling Point : Brominated analogs (e.g., CAS 25327-89-3) likely have higher boiling points (>250°C) than chlorinated derivatives due to increased molecular weight .
  • Density : The trifluoromethyl derivative (CAS 54773-19-2) has a density of 1.464 g/cm³, suggesting chlorinated propenyloxy analogs may range between 1.3–1.6 g/cm³ .

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